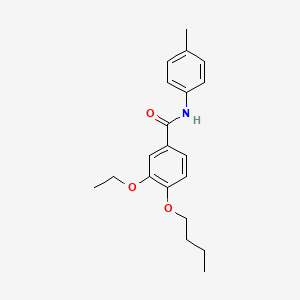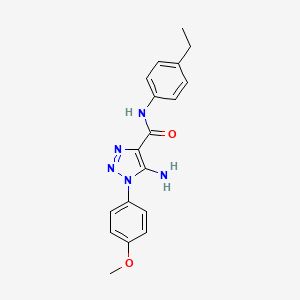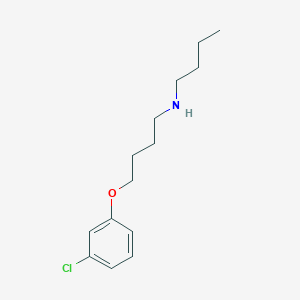![molecular formula C19H21NO4 B4959843 methyl 4-{[(4-isopropylphenoxy)acetyl]amino}benzoate](/img/structure/B4959843.png)
methyl 4-{[(4-isopropylphenoxy)acetyl]amino}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-{[(4-isopropylphenoxy)acetyl]amino}benzoate, also known as IPPB, is a synthetic compound that belongs to the class of amides. It has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of methyl 4-{[(4-isopropylphenoxy)acetyl]amino}benzoate is not fully understood, but it is believed to act through the inhibition of enzymes involved in various biological processes. For example, the inhibition of acetylcholinesterase and butyrylcholinesterase can lead to an increase in the levels of acetylcholine in the brain, which can improve cognitive function. The inhibition of carbonic anhydrase can lead to a decrease in the production of bicarbonate ions, which can be useful in the treatment of certain medical conditions.
Biochemical and Physiological Effects:
methyl 4-{[(4-isopropylphenoxy)acetyl]amino}benzoate has been reported to exhibit various biochemical and physiological effects, depending on the specific enzyme it inhibits. For example, the inhibition of acetylcholinesterase and butyrylcholinesterase can lead to an increase in the levels of acetylcholine in the brain, which can improve cognitive function. The inhibition of carbonic anhydrase can lead to a decrease in the production of bicarbonate ions, which can be useful in the treatment of certain medical conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using methyl 4-{[(4-isopropylphenoxy)acetyl]amino}benzoate in lab experiments is its synthetic accessibility and high purity. The synthesis method of methyl 4-{[(4-isopropylphenoxy)acetyl]amino}benzoate is well-established, and the purity of the product can be optimized through various reaction conditions. However, one limitation of using methyl 4-{[(4-isopropylphenoxy)acetyl]amino}benzoate in lab experiments is its potential toxicity. methyl 4-{[(4-isopropylphenoxy)acetyl]amino}benzoate has been reported to exhibit cytotoxicity in certain cell lines, and caution should be taken when handling the compound.
Orientations Futures
There are several future directions for the study of methyl 4-{[(4-isopropylphenoxy)acetyl]amino}benzoate. One direction is the design of novel compounds based on the scaffold of methyl 4-{[(4-isopropylphenoxy)acetyl]amino}benzoate, with improved biological activity and selectivity. Another direction is the study of the pharmacokinetics and pharmacodynamics of methyl 4-{[(4-isopropylphenoxy)acetyl]amino}benzoate, to better understand its efficacy and safety in vivo. Additionally, the study of methyl 4-{[(4-isopropylphenoxy)acetyl]amino}benzoate in combination with other compounds, such as chemotherapy agents, may lead to improved therapeutic outcomes.
Méthodes De Synthèse
The synthesis method of methyl 4-{[(4-isopropylphenoxy)acetyl]amino}benzoate involves the reaction of 4-aminobenzoic acid with isopropylphenol and acetic anhydride. The resulting intermediate is then reacted with methyl chloroformate to yield the final product, methyl 4-{[(4-isopropylphenoxy)acetyl]amino}benzoate. The synthesis of methyl 4-{[(4-isopropylphenoxy)acetyl]amino}benzoate has been reported in several research articles, and the purity and yield of the product can be optimized through various reaction conditions.
Applications De Recherche Scientifique
Methyl 4-{[(4-isopropylphenoxy)acetyl]amino}benzoate has been studied for its potential applications in medicinal chemistry, particularly as a scaffold for the design of novel compounds with biological activity. It has been reported to exhibit inhibitory activity against several enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. methyl 4-{[(4-isopropylphenoxy)acetyl]amino}benzoate has also been studied for its potential anticancer activity, as it has been reported to induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
methyl 4-[[2-(4-propan-2-ylphenoxy)acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-13(2)14-6-10-17(11-7-14)24-12-18(21)20-16-8-4-15(5-9-16)19(22)23-3/h4-11,13H,12H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NALRVHWFBHLHRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-({[4-(propan-2-yl)phenoxy]acetyl}amino)benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methoxyphenyl)-2-[2-oxo-1-(3-pyridinylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B4959760.png)
![2,5-dimethyl-N'-[phenyl(2-pyridinyl)methylene]benzenesulfonohydrazide](/img/structure/B4959762.png)
![2-[5-(2,4-dichlorophenyl)-3-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazole hydrobromide](/img/structure/B4959782.png)

![1,8-dibromo-17-[3-(trifluoromethyl)phenyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4959793.png)
![5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4959795.png)

![ethyl N-{[2-(2-fluorobenzyl)-1,3-benzoxazol-6-yl]carbonyl}-N-methylglycinate](/img/structure/B4959809.png)
![5-{2-[3-(2-methoxyphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4959823.png)

![3-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde](/img/structure/B4959839.png)

![7-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-8-methyl[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4959859.png)
